ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
Overview
Description
Ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a synthetic organic compound belonging to the class of chromene derivatives. Its molecular structure is characterized by a chromenone core substituted with various functional groups, making it a versatile molecule in synthetic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate typically involves multiple steps starting from simpler precursors. Common synthetic routes include:
Condensation Reactions: : Combining aromatic aldehydes with active methylene compounds under basic conditions to form chromenes.
Esterification: : Reacting the intermediate products with ethylating agents like ethyl bromoacetate in the presence of a base.
Methoxylation: : Introducing methoxy groups through nucleophilic substitution reactions using dimethyl sulfate or methanol.
Industrial Production Methods: Industrial synthesis of this compound might employ continuous flow reactors to enhance efficiency and yield. Optimized reaction conditions such as temperature, pressure, and pH are critical to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : Ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can be oxidized by agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Using reducing agents such as lithium aluminium hydride, this compound can undergo reduction to form alcohols.
Substitution: : Halogenation, nitration, and sulfonation reactions can introduce various functional groups, altering the compound's properties and reactivity.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: : Lithium aluminium hydride, sodium borohydride, anhydrous solvents.
Substitution: : Bromine for halogenation, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidized products: Carboxylic acids, ketones.
Reduced products: Alcohols.
Substituted products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate serves as a building block for creating more complex molecules. Its chromenone core allows for diverse chemical transformations, making it useful in designing pharmaceuticals and agrochemicals.
Biology: The compound's potential biological activities include anti-inflammatory, antioxidant, and antimicrobial properties. It can be used in biological assays to study its effects on various cell lines and enzymes.
Medicine: this compound may be explored for its potential therapeutic benefits in treating diseases such as cancer, diabetes, and cardiovascular disorders. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: Industrially, this compound can be used in the manufacture of dyes, pigments, and polymers due to its stable chromenone core. Its chemical stability and reactivity enable its incorporation into various materials.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects by interacting with specific enzymes, receptors, and cellular pathways. For instance, its antioxidant properties may involve scavenging free radicals and upregulating antioxidant enzymes. In terms of anti-inflammatory action, it might inhibit pro-inflammatory cytokines and modulate signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds and Uniqueness: Similar compounds include:
Coumarin derivatives: : Share the chromenone core but differ in substituents.
Flavonoids: : Natural compounds with a similar backbone but often with different biological activities.
Chromones: : Similar core structure but varying functional groups.
What sets ethyl {[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate apart is its specific combination of functional groups, which can enhance its solubility, reactivity, and biological activity compared to other chromenone derivatives.
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Properties
IUPAC Name |
ethyl 2-[3-(2-methoxy-2-oxoethyl)-4,8-dimethyl-2-oxochromen-7-yl]oxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-5-29-24(27)22(16-9-7-6-8-10-16)30-19-12-11-17-14(2)18(13-20(25)28-4)23(26)31-21(17)15(19)3/h6-12,22H,5,13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPXQTGHESHQQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=C(C(=O)O3)CC(=O)OC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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